molecular formula C21H21F3N2O3 B2584276 Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate CAS No. 1235078-32-6

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2584276
CAS No.: 1235078-32-6
M. Wt: 406.405
InChI Key: HRDWXJWTQRWAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is a synthetic compound of interest in medicinal chemistry, incorporating both a benzoylpiperidine fragment and a trifluoromethyl group, which are recognized as privileged structures in drug discovery . The benzoylpiperidine moiety is a metabolically stable scaffold known to be a potential bioisostere for piperazine rings, often employed to fine-tune the structure-activity relationships (SAR) and binding affinity of bioactive molecules . This specific chemical framework is frequently investigated in the development of ligands for central nervous system (CNS) targets, including serotonin and dopamine receptors, which are relevant for the potential treatment of neuropsychiatric and neurodegenerative conditions . Concurrently, the incorporation of the trifluoromethyl (-CF3) group is a established strategy in lead optimization. This group can significantly influence a compound's properties by enhancing metabolic stability, membrane permeability, and overall lipophilicity due to its high electronegativity and significant hydrophobic bulk . Researchers may find this compound particularly valuable as a chemical intermediate or as a reference standard in programs aimed at developing novel therapeutics, especially within the domains of neuropharmacology and oncology where similar piperidine and benzamide derivatives have shown promise . Its structure offers multiple sites for further chemical modification, allowing for extensive SAR exploration.

Properties

IUPAC Name

phenyl 4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)18-9-5-4-8-17(18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDWXJWTQRWAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in modulating neurokinin receptors and other biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H21F3N2O3
  • Molecular Weight : 404.4 g/mol

The trifluoromethyl group is notable for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Neurokinin Receptor Modulation

Research indicates that compounds with similar structures can act as modulators of neurokinin receptors (NK1, NK2, NK3). The neurokinin receptor system is involved in various physiological processes, including pain perception, inflammation, and mood regulation. For instance, a related compound was shown to modulate NK1 receptors effectively, suggesting that this compound may exhibit similar activities .

Antiparasitic Activity

Recent studies have highlighted the potential of piperidine derivatives in targeting parasitic infections. Compounds within this class have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. In particular, modifications to the piperidine structure have been shown to enhance solubility and metabolic stability while retaining antiparasitic efficacy .

Enzyme Inhibition

The presence of the trifluoromethyl group has been associated with enhanced enzyme inhibition properties. For example, compounds featuring this group were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. The inhibition constants (IC50 values) for these interactions provide insight into the potency of such compounds .

Toxicity Profile

Understanding the toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate potential risks such as acute toxicity upon ingestion and possible allergic reactions upon skin contact .

Case Study 1: Neurokinin Receptor Modulation

In a study investigating neurokinin receptor modulators, derivatives similar to this compound were evaluated for their ability to inhibit NK1 receptor activity. The results demonstrated significant inhibition at nanomolar concentrations, suggesting a promising therapeutic application in managing conditions like anxiety and depression.

Case Study 2: Antimalarial Efficacy

A recent study focused on the antimalarial properties of a series of piperidine derivatives. Among these, one compound showed an EC50 value of 0.010 μM against P. falciparum, indicating high potency. Structural modifications that included trifluoromethyl groups were critical in enhancing both solubility and metabolic stability .

Table 1: Biological Activity Overview

Activity TypeCompound ReferenceIC50/EC50 ValueNotes
NK1 Receptor InhibitionSimilar Compound<10 nMSignificant modulation observed
AChE InhibitionRelated Compound10.4 μMStrong inhibitory effect
BChE InhibitionRelated Compound7.7 μMPotent against cholinesterases
Antimalarial ActivityPiperidine DerivativeEC50 = 0.010 μMHigh potency against P. falciparum

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H21F3N2O3
  • Molecular Weight : 406.4 g/mol
  • IUPAC Name : Methyl 2-[[4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]amino]benzoate

The structure of this compound includes a trifluoromethyl group, which enhances its biological activity by influencing molecular interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate. For instance, derivatives of piperidine have been shown to inhibit viral entry by interacting with viral glycoproteins, thereby preventing attachment to host cells. This mechanism is crucial for developing therapies against viruses such as HIV and enterovirus .

Anticancer Properties

Research has indicated that compounds containing piperidine structures can act as inhibitors of cancer cell proliferation. A study demonstrated that modifications to the piperidine framework could enhance selectivity and potency against specific cancer types by targeting critical signaling pathways involved in tumor growth .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Piperidine derivatives have been explored for their anxiolytic and antidepressant effects. For example, studies on similar compounds have shown promise in modulating neurotransmitter systems, which could lead to new treatments for anxiety and depression .

Case Studies

Study ReferenceApplication FocusKey Findings
Antiviral ActivityDemonstrated interaction with viral glycoproteins, inhibiting cell entry.
Anticancer PropertiesInhibition of cancer cell proliferation with enhanced selectivity.
NeuropharmacologyPotential anxiolytic effects through neurotransmitter modulation.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperidine Derivatives

The compound’s key structural elements can be compared to similar derivatives:

Compound Key Structural Differences Functional Implications
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Ureido-thiazole moiety instead of benzamido; piperazine instead of piperidine Enhanced hydrogen-bonding potential; altered solubility and metabolic stability.
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) Benzodiazolone core; carboxamide instead of carboxylate; iodine substituent Increased electron-withdrawing effects; potential for halogen bonding in target interactions.
tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (3f) Lacks benzamido-methyl group; tert-butyl ester instead of phenyl carboxylate Reduced polarity; tert-butyl group may improve synthetic accessibility.
Example 324 (EP 4 374 877 A2) Diazaspiro[4.5]decene core; additional fluorinated pyridine substituents Higher molecular complexity; potential for multi-target activity.

Key Trends :

  • Trifluoromethyl Positioning : The 2-position on the benzamido group (target compound) vs. 3- or 4-positions in analogs (e.g., 10d–10f) may influence steric hindrance and electronic effects .
  • Carboxylate vs. Carboxamide : The phenyl carboxylate in the target compound could enhance hydrolytic stability compared to carboxamides (e.g., compound 25) .

Insights :

  • High yields in ureido-thiazole derivatives (10d–10f) suggest efficient coupling methods for introducing benzamido-like groups .
  • The lower yield for 3f (71%) reflects challenges in C–C bond functionalization, which may apply to the target compound’s synthesis .

Analytical and Spectroscopic Data

Comparative analytical data for structural validation:

Compound MS (m/z) NMR (19F/1H) HPLC Retention Time Reference
10d 548.2 [M+H]+ Not reported Not reported
Example 324 757 [M+H]+ Not reported 1.23 min (SQD-FA05)
3f Not reported δ = 15.4 (s, 1H), 14.7 (s, 1H), 14.6 (s, 1H) Not reported

Observations :

  • The target compound’s molecular weight is expected to fall between 500–600 Da, closer to 10d (548 Da) than Example 324 (757 Da) .
  • Fluorine NMR signals in 3f (δ ~14–15 ppm) indicate distinct electronic environments for CF3 groups, which may vary in the target compound .

Recommendations :

  • Standard precautions for fluorinated piperidines (e.g., PPE, fume hood use) should be adopted, pending compound-specific toxicity studies .

Q & A

Q. What are the recommended synthetic routes and purification methods for Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling a piperidine core with a trifluoromethyl-substituted benzamide group. A common approach is to react 4-(aminomethyl)piperidine derivatives with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Ensure inert conditions to prevent hydrolysis of the carboxylate ester. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (6–12 hours under reflux) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) and High-Performance Liquid Chromatography (HPLC) are essential. For example:
  • ¹H NMR : Look for piperidine protons (δ 1.5–3.5 ppm) and benzamido NH (δ 8.0–8.5 ppm).
  • ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm).
    Discrepancies in integration or unexpected peaks may arise from residual solvents or byproducts. Repeat analysis under anhydrous conditions or use preparative HPLC (C18 column, methanol/water mobile phase) for impurity removal .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the trifluoromethylbenzamido moiety?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group can reduce nucleophilicity of the amine. Strategies include:
  • Activating the benzoyl chloride with coupling agents like HATU or DCC.
  • Using a 10–20% excess of TEA to neutralize HCl byproducts.
  • Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization. If yields remain low (<50%), consider microwave-assisted synthesis (60°C, 30 minutes) to enhance kinetics .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:
  • Use dimethyl sulfoxide (DMSO) stock solutions (<0.1% final concentration) to avoid cytotoxicity.
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Cross-reference with X-ray crystallography (as in ) to confirm binding modes .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The CF₃ group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. Assess stability via:
  • Liver microsome assays : Monitor parent compound depletion (LC-MS/MS) over 60 minutes.
  • Computational modeling : Use QSAR models to predict logP and metabolic sites.
    Compare with non-fluorinated analogs; a ≥2-fold increase in half-life (t₁/₂) typically validates the CF₃ group’s impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.